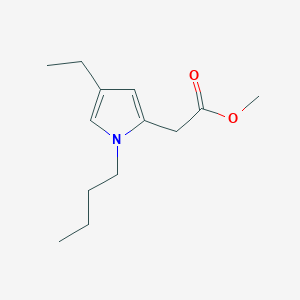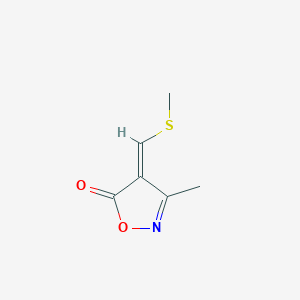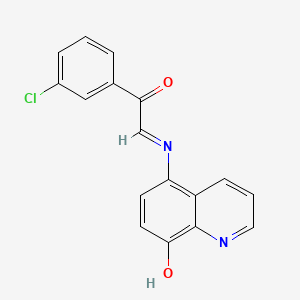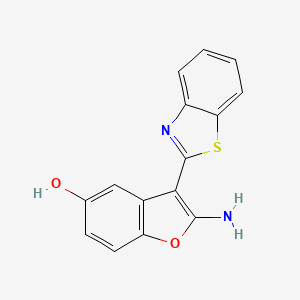
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a nitrofuran moiety and an amino-oxoethyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a coupling reaction with a vinyl group, often using a palladium-catalyzed Heck reaction.
Addition of the Amino-Oxoethyl Group: This step might involve the reaction of the intermediate compound with glycine or a similar amino acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with molecular targets such as enzymes or DNA. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, while the benzamide core can inhibit specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Unique due to its specific combination of functional groups.
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-Amino-2-oxoethyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the nitrofuran moiety, which imparts specific biological activities not found in its analogs with different heterocyclic rings.
Eigenschaften
Molekularformel |
C15H13N3O5 |
|---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H13N3O5/c16-13(19)9-17-15(20)11-4-1-10(2-5-11)3-6-12-7-8-14(23-12)18(21)22/h1-8H,9H2,(H2,16,19)(H,17,20)/b6-3+ |
InChI-Schlüssel |
JVHPUBULKBCTOT-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)




![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)







![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)
